molecular formula C12H17FN2 B1456248 1-Ethyl-3-(3-fluorophenyl)piperazine CAS No. 1248908-22-6

1-Ethyl-3-(3-fluorophenyl)piperazine

Cat. No. B1456248
M. Wt: 208.27 g/mol
InChI Key: PPTYMQWKKFYFPV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It has a molecular formula of C12H17FN2 . The physiological and toxicological properties of this compound are not well-known .


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-fluorophenyl)piperazine involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-fluorophenyl group .

Scientific Research Applications

  • Identification and Analysis of Piperazines

    • This involves the identification and analysis of piperazines in seized materials. The methods include qualitative and quantitative analysis of materials containing piperazines, such as solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), gas chromatography-infrared detection (GC-IRD), high pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .
    • The results or outcomes of these methods would be the identification and quantification of piperazines in the analyzed materials .
  • Synthesis of Piperazines

    • This involves the synthesis of piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • The results or outcomes of these methods would be the successful synthesis of various piperazine derivatives .
  • Synthesis of 1-[3-(trifluoromethyl)phenyl]piperazine

    • This involves the synthesis of 1-[3-(trifluoromethyl)phenyl]piperazine, which is alkylated with 1-(2-chloroethyl)-1,3-dihydro-2 H-benzo[d]imidazol-2-one 121 to give 15 .
    • The result or outcome of this method would be the successful synthesis of 1-[3-(trifluoromethyl)phenyl]piperazine .
  • Psychoactive and Recreational Use

    • Para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine) is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world . pFPP has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
  • Synthesis of 1-(3-chlorophenyl)piperazine

    • There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
  • Synthesis of 1-[3-(trifluoromethyl)phenyl]piperazine

    • This involves the synthesis of 1-[3-(trifluoromethyl)phenyl]piperazine . The specific methods and outcomes would depend on the context of the research.

Future Directions

The future directions for research on 1-Ethyl-3-(3-fluorophenyl)piperazine could involve further investigation into its synthesis, chemical properties, and potential biological activity. Given the presence of the piperazine moiety in numerous bioactive compounds, there may be potential for the development of new therapeutics .

properties

IUPAC Name

1-ethyl-3-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYMQWKKFYFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(3-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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